molecular formula C22H31NO4S2 B10851327 N,N-bis(tosylmethyl)hexan-1-amine

N,N-bis(tosylmethyl)hexan-1-amine

Cat. No.: B10851327
M. Wt: 437.6 g/mol
InChI Key: JNUXLFWPSMEIDT-UHFFFAOYSA-N
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Description

N,N-bis(tosylmethyl)hexan-1-amine: is an organic compound with the molecular formula C22H31NO4S2. It is characterized by the presence of a hexan-1-amine backbone with two tosylmethyl groups attached to the nitrogen atom. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(tosylmethyl)hexan-1-amine typically involves the reaction of hexan-1-amine with tosylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(tosylmethyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-bis(tosylmethyl)hexan-1-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of tosylmethyl groups on the activity of amine-containing molecules. It is also employed in the synthesis of biologically active compounds .

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of N,N-bis(tosylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tosylmethyl groups can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • N,N-bis(tosylmethyl)butan-1-amine
  • N,N-bis(tosylmethyl)pentan-1-amine
  • N,N-bis(tosylmethyl)octan-1-amine

Comparison: N,N-bis(tosylmethyl)hexan-1-amine is unique due to its specific chain length and the presence of tosylmethyl groups. Compared to its analogs with shorter or longer carbon chains, it may exhibit different reactivity and binding properties. The hexan-1-amine backbone provides a balance between hydrophobicity and flexibility, making it suitable for a wide range of applications .

Properties

Molecular Formula

C22H31NO4S2

Molecular Weight

437.6 g/mol

IUPAC Name

N,N-bis[(4-methylphenyl)sulfonylmethyl]hexan-1-amine

InChI

InChI=1S/C22H31NO4S2/c1-4-5-6-7-16-23(17-28(24,25)21-12-8-19(2)9-13-21)18-29(26,27)22-14-10-20(3)11-15-22/h8-15H,4-7,16-18H2,1-3H3

InChI Key

JNUXLFWPSMEIDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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